7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a chemical compound with the molecular formula C11H12N2O5 and a molecular weight of 252.23 g/mol It is characterized by the presence of an acetamido group, a nitro group, and a benzodioxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine typically involves the nitration of a suitable precursor followed by acetamidation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and acetamidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The acetamido group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzodioxepines, and other functionalized compounds that can be further utilized in various applications .
Scientific Research Applications
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine include other benzodioxepine derivatives with different substituents, such as:
- 7-Acetamido-8-amino-3,4-dihydro-2H-1,5-benzodioxepine
- 7-Acetamido-8-chloro-3,4-dihydro-2H-1,5-benzodioxepine
- 7-Acetamido-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQUOBYQMFRMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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